10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole
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Overview
Description
10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole is a heterocyclic compound that has garnered significant interest due to its unique structural features and potential applications in various fields. This compound belongs to the class of pyrimido[1,2-a]benzimidazoles, which are known for their diverse biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole typically involves the annulation of substituted benzimidazoles with bifunctional synthetic equivalents. One common method is the reaction of 2,9-dihydro-3H-imidazo- and 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazoles with haloacetates . The reaction conditions can vary, but they often involve the use of solvents such as acetone, toluene, or DMF, and can be carried out in the presence of acid or base agents .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness to be viable on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include haloacetates for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions . The conditions for these reactions can vary widely depending on the desired outcome, but they often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with haloacetates can yield hetaryl-9(10)-acetates, which can be further hydrolyzed to produce the corresponding acids .
Scientific Research Applications
10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole involves its interaction with various molecular targets and pathways. The compound’s structure allows it to interact with enzymes and receptors in biological systems, potentially inhibiting or activating specific pathways . The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole include other pyrimido[1,2-a]benzimidazoles and related heterocyclic compounds. Examples include:
- 10-Alkylaminoethyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazoles
- 2,3-Dihydroimidazo- and 2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazol-9(10)-ylacetic acids
Uniqueness
What sets 10-Benzyl-2,3,4,10-tetrahydropyrimido[1,2-a][1,3]benzimidazole apart from similar compounds is its specific benzyl substitution at the 10th position. This substitution can significantly influence the compound’s chemical reactivity and biological activity, making it a unique and valuable compound for research and development .
Properties
Molecular Formula |
C17H17N3 |
---|---|
Molecular Weight |
263.34 g/mol |
IUPAC Name |
10-benzyl-3,4-dihydro-2H-pyrimido[1,2-a]benzimidazole |
InChI |
InChI=1S/C17H17N3/c1-2-7-14(8-3-1)13-20-16-10-5-4-9-15(16)19-12-6-11-18-17(19)20/h1-5,7-10H,6,11-13H2 |
InChI Key |
VUVONONNFCOAPX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN=C2N(C1)C3=CC=CC=C3N2CC4=CC=CC=C4 |
Origin of Product |
United States |
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